molecular formula C28H51O4- B14577094 3-[(Dodecyloxy)carbonyl]pentadec-4-enoate CAS No. 61475-26-1

3-[(Dodecyloxy)carbonyl]pentadec-4-enoate

Cat. No.: B14577094
CAS No.: 61475-26-1
M. Wt: 451.7 g/mol
InChI Key: KJDJCPGAGUEMBZ-UHFFFAOYSA-M
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Description

3-[(Dodecyloxy)carbonyl]pentadec-4-enoate is an organic compound with the molecular formula C28H52O4 . This compound is characterized by its long carbon chain and the presence of a carbonyl group, which makes it a member of the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dodecyloxy)carbonyl]pentadec-4-enoate typically involves the esterification reaction between a carboxylic acid and an alcohol. In this case, the carboxylic acid is pentadec-4-enoic acid, and the alcohol is dodecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

3-[(Dodecyloxy)carbonyl]pentadec-4-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and other esters.

Scientific Research Applications

3-[(Dodecyloxy)carbonyl]pentadec-4-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in biological membranes and as a surfactant.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics, detergents, and lubricants.

Mechanism of Action

The mechanism of action of 3-[(Dodecyloxy)carbonyl]pentadec-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The long carbon chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Hexadecyloxy)carbonyl]pentadec-4-enoate
  • 3-[(Octadecyloxy)carbonyl]pentadec-4-enoate

Comparison

Compared to its similar compounds, 3-[(Dodecyloxy)carbonyl]pentadec-4-enoate has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Its specific carbon chain length also influences its melting point and solubility, which can be advantageous in certain applications.

Properties

CAS No.

61475-26-1

Molecular Formula

C28H51O4-

Molecular Weight

451.7 g/mol

IUPAC Name

3-dodecoxycarbonylpentadec-4-enoate

InChI

InChI=1S/C28H52O4/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27(29)30)28(31)32-24-22-20-18-16-14-12-10-8-6-4-2/h21,23,26H,3-20,22,24-25H2,1-2H3,(H,29,30)/p-1

InChI Key

KJDJCPGAGUEMBZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])C=CCCCCCCCCCC

Origin of Product

United States

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